methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
The synthesis of methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methyl, dimethylphenyl, and nitrophenyl groups. Common reagents used in these reactions include methyl iodide, dimethylbenzene, and nitrobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate can be compared to other similar compounds, such as:
4-Methyl-2-nitroaniline: This compound shares the nitro and methyl groups but lacks the pyrrole ring and additional aromatic substituents.
Phenyl isocyanate: While structurally different, it shares some reactivity characteristics with the target compound.
Cyclic vinyl sulfone compounds: These compounds have different functional groups but can be used in similar applications, such as enzyme inhibition and drug development.
Eigenschaften
Molekularformel |
C22H22N2O4 |
---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-13-6-9-19(21(10-13)24(26)27)23-16(4)18(22(25)28-5)12-20(23)17-8-7-14(2)15(3)11-17/h6-12H,1-5H3 |
InChI-Schlüssel |
XZJVTHSPSYVQIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=C(C=C2C3=CC(=C(C=C3)C)C)C(=O)OC)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.